The synthesis of 2-Cefetamet Pivoxil involves several key steps:
Industrial production methods optimize these steps for large-scale synthesis, focusing on reaction conditions such as temperature, pH, and time to maximize yield and minimize by-products.
The molecular formula of 2-Cefetamet Pivoxil is CHNOS, and its molecular weight is approximately 378.40 g/mol. The structure features a beta-lactam ring characteristic of cephalosporins, along with a thiazole group that contributes to its antibacterial activity.
The structural representation includes:
2-Cefetamet Pivoxil primarily undergoes hydrolysis in vivo to convert into cefetamet, which exerts its antibacterial effects. Other potential reactions include:
The mechanism of action for 2-Cefetamet Pivoxil involves its conversion to cefetamet upon administration. Cefetamet targets penicillin-binding proteins (PBPs) in bacterial cells, inhibiting cell wall synthesis essential for bacterial integrity.
Pharmacokinetically, the compound shows rapid absorption and distribution following oral administration.
Analytical methods such as high-performance liquid chromatography (HPLC) are employed for quantification and purity assessment during formulation development .
2-Cefetamet Pivoxil is primarily utilized in clinical settings for treating bacterial infections, particularly respiratory tract infections caused by susceptible organisms such as Streptococcus pneumoniae and Haemophilus influenzae. Its effectiveness against these pathogens makes it a valuable option in antibiotic therapy.
In addition to therapeutic applications, analytical methods have been developed for estimating cefetamet levels in pharmaceutical formulations using techniques like HPLC and spectrophotometry . These methods ensure proper dosing and efficacy in clinical use.
Cefetamet pivoxil hydrochloride is an orally bioavailable prodrug of the third-generation cephalosporin antibiotic cefetamet. Its chemical name is (6R,7R)-3-methyl-7-[(Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetamido]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid pivaloyloxymethyl ester hydrochloride, with the molecular formula C₂₀H₂₅N₅O₇S₂·HCl and a molecular weight of 548.03 g/mol [4] [8]. The compound crystallizes as a white to off-white solid with a melting point of 166–169°C and exhibits a specific optical rotation of +83.2° (c = 1, methanol) [4] [8]. Its structure features:
Property | Value | Method/Reference |
---|---|---|
Molecular Formula | C₂₀H₂₅N₅O₇S₂·HCl | [4] [8] |
Molecular Weight | 548.03 g/mol | [4] |
Melting Point | 166–169°C | [4] |
Optical Rotation ([α]D) | +83.2° (c = 1, MeOH) | [4] |
Stability (Solid State) | Degrades at RH >50% (autocatalytic) | [2] |
Spectroscopic characterization includes:
The synthesis of cefetamet pivoxil hydrochloride involves condensation of 7-amino-3-deacetoxycephalosporanic acid (7-ADCA) with (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino) acetic acid (AE-active ester), followed by esterification and salt formation.
Step 1: Synthesis of Cefetamet Acid
7-ADCA reacts with AE-active ester (benzothiazole thioester) in dichloromethane or acetone at 0–5°C under alkaline conditions (triethylamine). The reaction is complete in 6–8 hours, yielding cefetamet acid with >99% purity (HPLC). Critical parameters include:
Step 2: Prodrug Esterification and Salt Formation
Cefetamet acid undergoes direct esterification without isolating the sodium salt:
Parameter | Traditional Route | Novel Single-Stage Route | |
---|---|---|---|
Key Steps | 1. AE-ester condensation 2. Sodium salt isolation 3. Esterification | 1. AE-ester condensation | |
Critical Intermediate | Sodium cefetamet (light-sensitive) | None (direct esterification) | |
Yield (Overall) | ~65% | ~82% | |
Purity (Final) | Requires recrystallization | Meets pharmacopeia standards directly | [1] [3] |
Prodrug Rationale: The pivaloyloxymethyl (POM) ester masks the polar carboxylate, enhancing lipid solubility and oral absorption. Intestinal esterases hydrolyze POM to release cefetamet, with bioactivation occurring during first-pass metabolism [5] [8].
Cefetamet pivoxil hydrochloride exhibits pH-dependent stability in aqueous solutions, with maximal stability observed between pH 3–5. Degradation follows pseudo-first-order kinetics through three simultaneous pathways [7]:
Degradation Products
Major degradation products identified by LC-MS/TOF include:
Degradant | m/z [M+H]⁺ | Origin | Primary Stress Condition | |
---|---|---|---|---|
Impurity I | 398.2 | Δ³-Isomerization | Acidic hydrolysis (pH 2) | |
Impurity II | 398.2 | Ester hydrolysis (cefetamet acid) | Alkaline hydrolysis (pH 9) | |
Impurity VII | 1096.4 | Dimerization | Solid-state humidity (RH>50%) | [2] [6] |
Stabilization Strategies
Compound Name | Role |
---|---|
Cefetamet pivoxil hydrochloride | Target prodrug |
Cefetamet (free acid) | Active metabolite |
7-ADCA | Key synthesis intermediate |
AE-active ester | Side-chain precursor |
Iodomethyl pivalate | Esterifying agent |
Δ³-Cephalosporin | Acidic degradant |
Cefetamet dimer | Dimerization degradant |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.: